molecular formula C18H15FN2O2 B4972244 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

Cat. No.: B4972244
M. Wt: 310.3 g/mol
InChI Key: OTPANPGKXMKMIR-UHFFFAOYSA-N
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Description

2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a synthetic small molecule featuring a quinoline core scaffold, a structure of high significance in medicinal chemistry and drug discovery. This compound is supplied for research purposes to facilitate the exploration of novel therapeutic agents, particularly in the field of oncology. Quinoline derivatives are extensively investigated for their potent biological activities, including promising anticancer and antimalarial properties. Researchers are increasingly focusing on such compounds to develop multi-targeted agents that can address complex diseases and overcome drug resistance. Research Applications and Potential Value The primary research value of this compound lies in its potential as a cytotoxic agent for cancer research. Phenotypic screening of compound libraries has identified quinolin-8-yl-nicotinamide scaffolds as promising leads with potent in vitro cytotoxicity against a panel of cancer cell lines, including pancreatic cancer models. An optimized compound from this class, QN523, demonstrated significant in vivo efficacy in a pancreatic cancer xenograft model, suggesting the potential of this chemotype for further development. The quinoline scaffold is a privileged structure in drug discovery, found in several marketede drugs, and is known to interact with a range of biological targets. Note on Mechanism of Action While the precise mechanism of action for this specific compound requires experimental determination, research on structurally related quinoline-benzamide molecules provides valuable insights. Compounds from this class have been shown to induce genes implicated in cellular stress response, such as HSPA5, DDIT3, and ATF3, suggesting activation of the endoplasmic reticulum (ER) stress pathway. Furthermore, significant increases in the expression of autophagy-related genes including MAP1LC3B and GABARAPL1 have been observed, implicating autophagy induction as a potential key mechanism of action for related research molecules. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-10-15(13-7-5-9-16(23-2)17(13)20-11)21-18(22)12-6-3-4-8-14(12)19/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPANPGKXMKMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the quinoline derivative and a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

C–H Functionalization Reactions

The quinoline moiety acts as a directing group for regioselective C–H activation. In cobalt-catalyzed systems, deuteriomethoxylation has been reported at the ortho-position of benzamides using CD₃OD . For the target compound:

  • Proposed Reaction :

    • Conditions : Co(acac)₂ (10 mol%), AgOAc (0.5 equiv), TBHP (3 equiv), DCE, 60°C, 8 h.

    • Outcome : Potential deuteration or methoxylation at the ortho-position of the benzamide (if steric hindrance from the 2-fluoro group permits).

Comparative Yields (from ):

Substituent on BenzamideYield of Deuterated Product
4-Fluoro64%
5-Fluoro58%

Hydrolysis of the Amide Bond

The amide bond in benzamide derivatives is susceptible to hydrolysis under acidic or basic conditions . For the target compound:

  • Acidic Hydrolysis :

    • Conditions : 6M HCl, reflux, 12 h.

    • Products : 2-Fluorobenzoic acid and 8-methoxy-2-methylquinolin-4-amine.

  • Basic Hydrolysis :

    • Conditions : NaOH (2M), ethanol, 80°C, 6 h.

    • Products : Sodium 2-fluorobenzoate and free amine.

Stability Note : The electron-withdrawing fluorine and methoxy groups may slow hydrolysis compared to unsubstituted analogs .

Demethylation of Methoxy Group

The 8-methoxy group may undergo demethylation under strong Lewis acids (e.g., BBr₃) :

  • Conditions : BBr₃ (3 equiv), DCM, −78°C → RT, 12 h.

  • Product : 2-fluoro-N-(8-hydroxy-2-methylquinolin-4-yl)benzamide (potential for further O-alkylation or phosphorylation).

Fluorine Displacement

The 2-fluoro group on the benzamide may participate in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., thiols or amines) :

  • Example : Reaction with piperidine (2 equiv) in DMF at 120°C yields 2-piperidinyl-N-(8-methoxy-2-methylquinolin-4-yl)benzamide .

Coordination Chemistry

The quinoline nitrogen and amide oxygen can act as donor sites for metal coordination, as seen in titanium complexes :

  • Reaction with CpTiCl₃ :

    • Conditions : THF, RT, 24 h.

    • Product : CpTi[2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamidate]Cl₂ (hypothesized based on ).

Catalytic Implications : Such complexes may exhibit activity in polymerization or cross-coupling reactions .

Spectroscopic Characterization

Critical analytical data for reaction monitoring (derived from analogs ):

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.85–8.95 (quinoline-H), δ 7.20–7.60 (benzamide-H), δ 3.90 (OCH₃)
¹³C NMR δ 165.5 (C=O), δ 158.1 (C-F), δ 148.2 (quinoline-C), δ 55.2 (OCH₃)
HRMS [M+H]⁺ calc. for C₁₈H₁₆FN₂O₂: 319.1189; found: 319.1192

Stability and Reactivity Trends

  • Thermal Stability : Stable below 200°C (analogous benzamides decompose at higher temperatures) .

  • Photoreactivity : No reported photodegradation, but the quinoline core may sensitize singlet oxygen generation.

  • Steric Effects : The 2-methyl group on the quinoline may hinder reactions at the 4-position .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential antibacterial, antiviral, and anticancer activities.

    Industry: It can be used in the development of new materials, such as liquid crystals and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets. Additionally, the methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s structural uniqueness lies in its 8-methoxy-2-methylquinolin-4-yl substituent. Key comparisons include:

Compound Name Core Structure Substituents on Benzamide Heterocyclic Moiety Key Features
2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide Benzamide 2-Fluoro 8-Methoxy-2-methylquinoline Rigid quinoline scaffold; methoxy enhances solubility
2-Fluoro-N-(4-methoxy-phenyl)benzamide () Benzamide 2-Fluoro 4-Methoxyphenyl Planar structure with dihedral angles of 27.06° (fluoro) and 23.86° (methoxy)
CCG258205 () Benzamide 2-Fluoro Piperidinyl-benzo[d][1,3]dioxolyl Kinase inhibitor; high selectivity due to extended hydrophobic interactions
N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide () Benzamide 5-Fluoro Pyrimidinyl-(4-methylbenzyl)oxy Fungicidal activity; pyrimidine core enables π-stacking

Electronic Effects :

  • The 2-fluoro group in all compounds increases electron-withdrawing effects, enhancing metabolic stability and binding to hydrophobic pockets.
  • Methoxy groups (e.g., 8-methoxy in the target compound) improve solubility via hydrogen bonding, as observed in crystal structures ().
Physicochemical Properties
Property Target Compound 2-Fluoro-N-(4-methoxyphenyl)benzamide CCG258205
Solubility Moderate (methoxy enhances) High (planar H-bonding) Low (hydrophobic substituents)
Melting Point Not reported 160–162°C (crystal packing) 198–200°C
LogP Estimated ~3.5 2.8 4.1

Crystallographic Insights :

  • The target compound’s quinoline moiety likely adopts a non-planar conformation, as seen in related N-substituted benzamides ().
  • Weak C–H···F interactions in analogs () suggest fluorine’s role in stabilizing crystal packing.

Biological Activity

2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, also referred to as 4-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H15FN2O2
Molecular Weight310.33 g/mol
LogP3.3757
ChiralityAchiral

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. This modulation can lead to significant effects on biological processes such as cell proliferation, apoptosis, and inflammation .

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit potent anticancer properties. For example, studies have demonstrated that similar compounds can inhibit growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The effectiveness of these compounds often correlates with their structural modifications .

2. Anti-inflammatory Effects
Quinoline derivatives have been investigated for their anti-inflammatory activities. Specifically, the ability to inhibit lipoxygenase (LOX) has been a focus, as LOX is involved in the inflammatory response. Compounds similar to this compound have shown promise in reducing inflammation through this pathway .

3. Antimicrobial Properties
There is emerging evidence that quinoline-based compounds exhibit antimicrobial activity against various pathogens. The presence of specific substituents can enhance this activity, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications in the quinoline ring significantly affect its biological activity. For instance, the introduction of fluorine and methoxy groups has been linked to increased potency against specific biological targets. This relationship underscores the importance of molecular design in drug development .

Case Studies

Several studies have investigated the biological effects of quinoline derivatives:

  • Inhibition of RET Kinase : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity, showing promising results in terms of potency and selectivity .
  • Cell Proliferation Studies : Compounds structurally related to this compound were tested against MCF-7 and HCC1954 cell lines, revealing significant differences in proliferation inhibition based on molecular structure .
  • Multi-target Agents : Research on hybrid compounds combining quinoline moieties with other functional groups demonstrated enhanced bioactivity, suggesting that such hybrids could serve as multi-target agents in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 8-methoxy-2-methylquinolin-4-amine via amide bond formation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and optimizing reaction conditions (temperature: 80–100°C, inert atmosphere). Yield optimization focuses on stoichiometric ratios (1:1.2 amine:acid chloride), solvent choice (dry DMF or THF), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Post-synthesis, recrystallization in methanol improves purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., quinoline H-3 singlet at δ 8.2 ppm, methoxy protons at δ 3.9 ppm) and carbon backbone .

  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 355.1) .

  • X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated in fluorobenzamide derivatives .

    Technique Key Information
    ¹H NMR Assigns aromatic protons and substituents
    ESI-MS Verifies molecular ion and fragmentation
    X-ray Diffraction Confirms crystal packing and bond angles

Q. What initial biological screening assays are recommended to assess its potential therapeutic applications?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Target kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the quinoline methoxy group (e.g., ethoxy, halogen substitution) to alter lipophilicity .
  • Fluorine Positioning : Compare ortho vs. para fluorine on benzamide for steric/electronic effects .
  • Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify critical interaction sites (e.g., hydrogen bonding with kinase ATP pockets) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Ensure consistent cell lines (ATCC-validated), solvent controls (DMSO ≤0.1%), and endpoint measurements .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) with phenotypic screening to identify off-target effects .
  • Meta-Analysis : Use RevMan or PRISMA guidelines to aggregate data from heterogeneous studies .

Q. What computational approaches predict binding affinities and interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS/NAMD to model ligand-protein stability (e.g., 100 ns trajectories) .

  • Docking Studies (AutoDock Vina) : Screen against PDB structures (e.g., EGFR kinase) to prioritize synthetic targets .

  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors .

    Computational Tool Application
    AutoDock Vina Docking to identify binding poses
    Gaussian 16 DFT calculations for electronic properties
    SwissADME Predict ADMET profiles

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